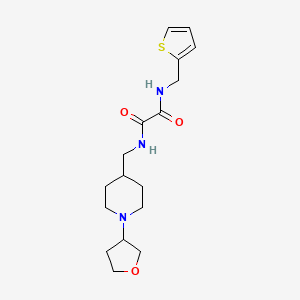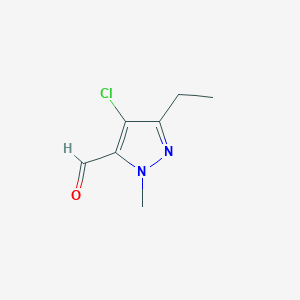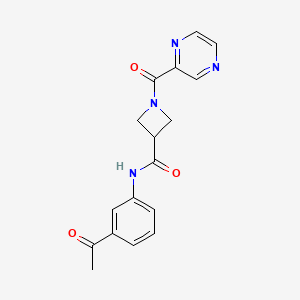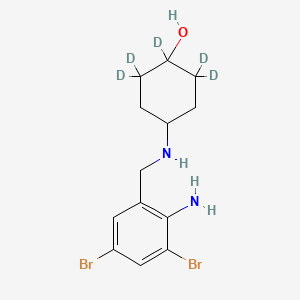![molecular formula C15H22N4O3S B2486708 3-(4-(2-ヒドロキシエチル)ピペラジン-1-カルボニル)-7-メチル-3,4-ジヒドロピリミド[2,1-b][1,3]チアジン-6(2H)-オン CAS No. 1396864-73-5](/img/structure/B2486708.png)
3-(4-(2-ヒドロキシエチル)ピペラジン-1-カルボニル)-7-メチル-3,4-ジヒドロピリミド[2,1-b][1,3]チアジン-6(2H)-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related heterocyclic systems often involves cyclocondensation reactions, utilizing precursors like amino pyrimidines and haloketones in the presence of solvents and catalysts such as DMF (dimethylformamide) and potassium carbonate. For instance, Karimian and Karimi (2020) described the synthesis of novel heterocyclic compounds through the cyclocondensation of bromo-triazine diones with amino-methylpyrimidine-thiols, leading to derivatives with potential pharmacological activities (Karimian & Karimi, 2020).
Molecular Structure Analysis
Molecular structure analysis of such compounds typically involves spectroscopic techniques, including NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy), to elucidate their complex structures. The detailed molecular structure is essential for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including nucleophilic substitution and cyclization, to produce a wide range of derivatives with different chemical properties. For example, reactions involving secondary amines can lead to new derivatives with altered molecular structures and potential biological activities, as demonstrated by Ali and Saad (2018) in their work on fused pyridazino and triazino derivatives (Ali & Saad, 2018).
科学的研究の応用
放射性医薬品
- 毒性データ: 特に静脈内投与後の毒性データの不足は、厳しい制限の要因となっています。 ビーグル犬における慢性耐性試験は、HEPESの毒性に関する重要な知見を提供しています .
製剤
薬物製剤と安定性:毒性学
安全性と許容性:Safety and Hazards
特性
IUPAC Name |
3-[4-(2-hydroxyethyl)piperazine-1-carbonyl]-7-methyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3S/c1-11-8-16-15-19(13(11)21)9-12(10-23-15)14(22)18-4-2-17(3-5-18)6-7-20/h8,12,20H,2-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHXIEGKIZVJQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N(C1=O)CC(CS2)C(=O)N3CCN(CC3)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-6-fluoro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2486632.png)


![5-[4-(4-methylpiperazino)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide](/img/structure/B2486635.png)

![6-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B2486639.png)

![N-[4-({[3-(benzyloxy)-2-pyridinyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B2486641.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-bromo-5-nitrophenyl)benzamide](/img/structure/B2486643.png)


![7-(tert-butyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2486648.png)